molecular formula C21H34N4O2S B12934253 Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate CAS No. 646509-91-3

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate

Cat. No.: B12934253
CAS No.: 646509-91-3
M. Wt: 406.6 g/mol
InChI Key: SPXXNCWWSULTSZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate is a chemical compound with the molecular formula C₂₀H₃₄N₄O₂S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs continuous flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate is unique due to its combination of a purine ring with a decylsulfanyl group and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler tert-butyl esters.

Properties

CAS No.

646509-91-3

Molecular Formula

C21H34N4O2S

Molecular Weight

406.6 g/mol

IUPAC Name

tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate

InChI

InChI=1S/C21H34N4O2S/c1-5-6-7-8-9-10-11-12-13-28-20-18-19(22-15-23-20)25(16-24-18)14-17(26)27-21(2,3)4/h15-16H,5-14H2,1-4H3

InChI Key

SPXXNCWWSULTSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OC(C)(C)C

Origin of Product

United States

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